

2-(imidazo[1,2-a]pyridin-3-yl)acetic acid chemical properties

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Compound of Interest

2-(imidazo[1,2-a]pyridin-3-yl)acetic
acid

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An In-depth Technical Guide to 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **2-(imidazo[1,2-a]pyridin-3-yl)acetic acid**. This compound is a key intermediate in the synthesis of important pharmaceutical agents, most notably Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.

Core Chemical Properties and Identifiers

2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound featuring a fused imidazopyridine ring system with a carboxymethyl substituent at the 3-position. Its key identifiers and physicochemical properties are summarized below.



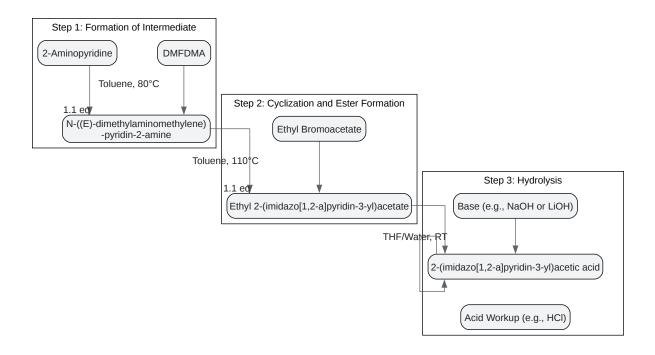
Property	Data
IUPAC Name	2-imidazo[1,2-a]pyridin-3-ylacetic acid
Synonyms	Imidazo[1,2-a]pyridine-3-acetic acid, Minodronic acid Intermediate B, Minodronic Impurity 4
CAS Number	17745-04-9
Molecular Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol
Appearance	White or off-white crystalline powder
Melting Point	255-256 °C
Boiling Point	Data not available
pKa (Predicted)	2.96 ± 0.10
XLogP3 (Computed)	1.3
Solubility	Soluble in acidic and alkaline solutions; sparingly soluble in water.

Synthesis and Reactivity

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. The most common approaches involve the condensation of 2-aminopyridine with a suitable three-carbon synthon. For 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, a prevalent strategy involves the synthesis of its ethyl ester precursor followed by hydrolysis.

While a specific, detailed experimental protocol for the synthesis of the final acid is not readily available in peer-reviewed literature, a representative, two-step one-pot procedure for its ethyl ester has been reported. The subsequent hydrolysis is a standard chemical transformation.





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General Synthetic Workflow for **2-(imidazo[1,2-a]pyridin-3-yl)acetic acid**.

Experimental Protocol: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (Representative)

This protocol is based on the one-pot synthesis method described by Tu et al.[1].



- Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in toluene (5 mL),
 add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 mmol, 1.1 equiv.).
- Intermediate Formation: Stir the reaction mixture at 80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine is completely consumed.
- Cyclization: To the resulting mixture, add ethyl bromoacetate (1.1 mmol, 1.1 equiv.). Increase
 the temperature to 110 °C and continue stirring.
- Workup and Purification: Once the reaction is complete (as monitored by TLC), cool the
 mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20
 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and
 concentrated under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl ester.

Experimental Protocol: Hydrolysis to 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (General Procedure)

- Saponification: Dissolve the ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 1.5-2.0 equiv.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.
- Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 1 M HCl). A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities.
- Drying: Dry the resulting solid under vacuum to yield **2-(imidazo[1,2-a]pyridin-3-yl)acetic acid** as a crystalline powder.



Spectroscopic Characterization

Experimental spectroscopic data for **2-(imidazo[1,2-a]pyridin-3-yl)acetic acid** is not widely available in the public domain. However, based on the known spectra of related imidazo[1,2-a]pyridine derivatives, the following ¹H and ¹³C NMR chemical shifts can be predicted.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

- ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Expected to be a broad singlet.
- ~8.5 ppm (d, 1H): H5 proton on the pyridine ring, deshielded by the adjacent bridgehead nitrogen.
- ~7.6 ppm (d, 1H): H8 proton on the pyridine ring.
- ~7.5 ppm (s, 1H): H2 proton on the imidazole ring.
- ~7.2 ppm (t, 1H): H7 proton on the pyridine ring.
- ~6.9 ppm (t, 1H): H6 proton on the pyridine ring.
- ~3.8 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

- ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).
- ~145 ppm: C8a (bridgehead carbon).
- ~142 ppm: C2 (imidazole ring).
- ~127 ppm: C5 (pyridine ring).
- ~125 ppm: C7 (pyridine ring).
- ~123 ppm: C3 (imidazole ring, substituted).
- ~117 ppm: C8 (pyridine ring).



- ~112 ppm: C6 (pyridine ring).
- ~30 ppm: Methylene carbon (-CH2-).

Biological Significance and Applications

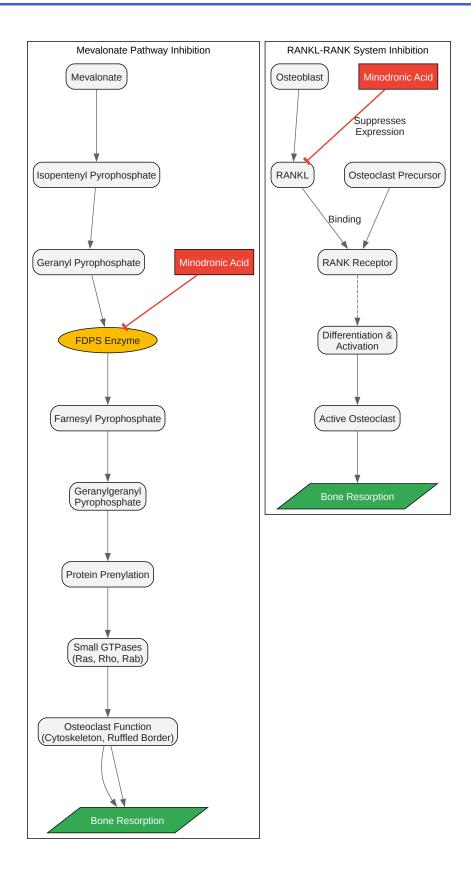
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is a crucial building block for the synthesis of Minodronic acid. Minodronic acid is a potent, nitrogen-containing bisphosphonate that strongly inhibits bone resorption, making it an effective treatment for osteoporosis. Its mechanism of action is multifaceted and primarily targets osteoclasts, the cells responsible for bone breakdown.

Mechanism of Action of Minodronic Acid

Minodronic acid disrupts osteoclast function through at least two key pathways:

- Inhibition of the Mevalonate Pathway: Like other nitrogen-containing bisphosphonates,
 minodronic acid inhibits the enzyme farnesyl diphosphate synthase (FDPS). This enzyme is
 critical for the synthesis of isoprenoid lipids, which are necessary for the post-translational
 modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The
 disruption of this process impairs essential osteoclast functions, including cytoskeletal
 arrangement, ruffled border formation, and cell survival, ultimately leading to decreased bone
 resorption.
- Inhibition of the RANKL-RANK System: Studies have shown that minodronic acid can suppress the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL). The interaction between RANKL and its receptor RANK on osteoclast precursors is essential for their differentiation and activation. By inhibiting this system, minodronic acid reduces the formation of new, active osteoclasts.





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Signaling Pathways Targeted by Minodronic Acid in Osteoclasts.



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References

- 1. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]
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